

A Technical Guide to the Solubility Profile of Bis(2-butyloctyl) 10-oxonadecanedioate

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Compound of Interest

Compound Name: *Bis(2-butyloctyl) 10-oxonadecanedioate*

Cat. No.: *B15134891*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-butyloctyl) 10-oxonadecanedioate is a complex, ionizable lipid-like compound with potential applications in advanced drug delivery systems, particularly for the encapsulation and delivery of messenger RNA (mRNA).^[1] A thorough understanding of its solubility profile is critical for formulation development, ensuring stability, bioavailability, and overall efficacy of the final therapeutic product. This technical guide outlines the known physicochemical properties of **Bis(2-butyloctyl) 10-oxonadecanedioate** and provides a comprehensive framework of experimental protocols for determining its solubility in various pharmaceutically relevant solvents. Due to the novelty of this compound, extensive public solubility data is not available; therefore, this document serves as a procedural guide for researchers to generate this crucial dataset.

Physicochemical Properties

The fundamental physicochemical properties of a compound are the foundation for understanding its behavior in different solvent systems. The known properties of **Bis(2-butyloctyl) 10-oxonadecanedioate** are summarized below.

Table 1: Known Physicochemical Properties of **Bis(2-butyloctyl) 10-oxonadecanedioate**

Property	Value	Source
Molecular Formula	C ₄₃ H ₈₂ O ₅	BroadPharm[1]
Molecular Weight	679.1 g/mol	BroadPharm[1]
CAS Number	2036272-58-7	BroadPharm[1]
Description	An ionizable lipid-like compound containing four hydrophobic tails bound by esters.	BroadPharm[1]

Solubility Data

Quantitative solubility data for **Bis(2-butyloctyl) 10-oxonadecanedioate** is not currently available in the public domain. The following table is provided as a template for researchers to populate upon experimental determination. Given its highly lipophilic structure, solubility is expected to be low in aqueous media and higher in organic solvents and lipids.[2][3]

Table 2: Template for Experimentally Determined Solubility Data

Solvent/System	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Method
Phosphate-Buffered Saline (pH 7.4)	25	Data to be determined	Data to be determined	Shake-Flask
Acetate Buffer (pH 5.0)	25	Data to be determined	Data to be determined	Shake-Flask
Ethanol	25	Data to be determined	Data to be determined	Shake-Flask
Propylene Glycol	25	Data to be determined	Data to be determined	Shake-Flask
Polyethylene Glycol 400 (PEG 400)	25	Data to be determined	Data to be determined	Shake-Flask
Medium-Chain Triglycerides (e.g., Caprylic/Capric Triglyceride)	25	Data to be determined	Data to be determined	Shake-Flask
1-Octanol	25	Data to be determined	Data to be determined	Shake-Flask

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.^{[4][5]} This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved substance in the supernatant.

3.1. Objective

To determine the equilibrium solubility of **Bis(2-butyloctyl) 10-oxononadecanedioate** in various solvents at a controlled temperature.

3.2. Materials and Equipment

- **Bis(2-butyloctyl) 10-oxononadecanedioate** (solid form, >98% purity)[1]
- Selected solvents (analytical grade or higher)
- Glass vials with screw caps
- Shaker-incubator or orbital shaker with temperature control
- Analytical balance
- Centrifuge capable of high RPM
- Syringes and syringe filters (e.g., 0.22 µm hydrophilic or hydrophobic, depending on the solvent)
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
- Volumetric flasks and pipettes

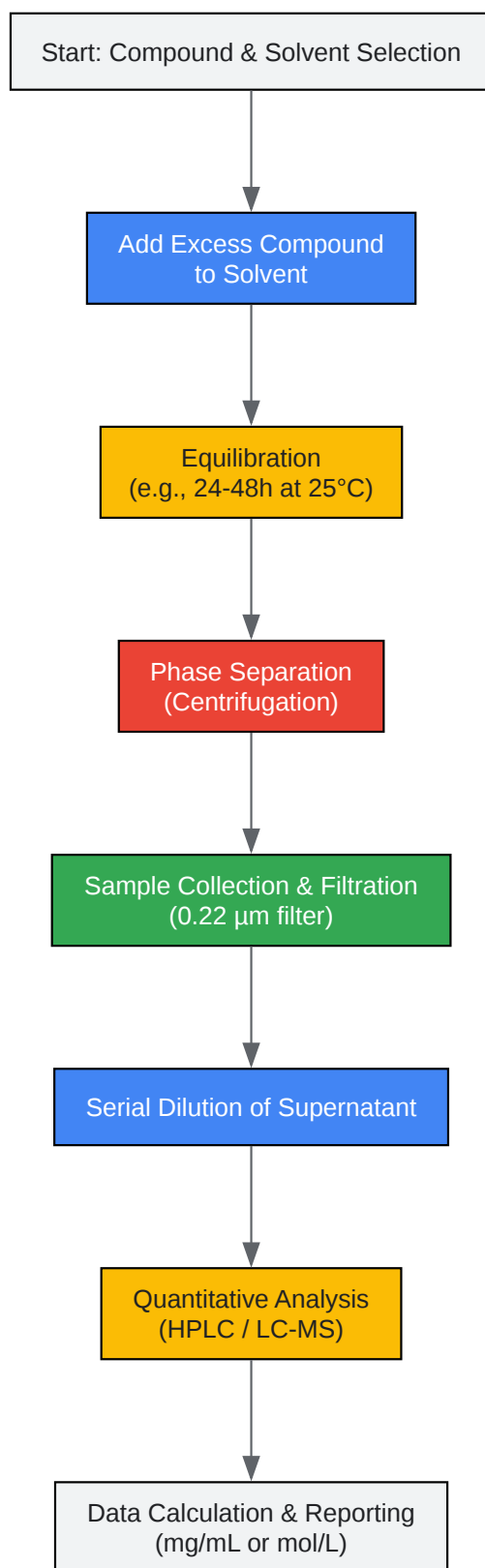
3.3. Experimental Procedure

- **Preparation:** Add an excess amount of solid **Bis(2-butyloctyl) 10-oxononadecanedioate** to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
- **Solvent Addition:** Add a precise volume of the selected solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25°C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[1][6] The time required to reach equilibrium should be established by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[6]

- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. For robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15-30 minutes).^{[1][7]}
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 μm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- **Dilution:** Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or LC-MS method.
- **Data Analysis:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the diagram below.



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Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Conclusion

The determination of the solubility profile of **Bis(2-butyloctyl) 10-oxononadecanedioate** is a prerequisite for its successful application in pharmaceutical formulations. While specific data is not yet publicly documented, the established shake-flask method provides a robust and reliable framework for its characterization. The protocols and data templates provided in this guide are intended to assist researchers in generating the high-quality, reproducible data needed to advance the development of novel lipid-based drug delivery systems. This systematic approach will enable a deeper understanding of the compound's behavior and facilitate the rational design of effective mRNA therapeutics.

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